

Unveiling the Antimicrobial Power of Razupenem (SPK-601): A Technical Guide

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Compound of Interest

Compound Name: SPK-601

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial properties of razupenem, a novel carbapenem antibiotic. Also known as SMP-601 and PZ-601, this compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts in the field of infectious diseases.

Core Data Presentation

The antimicrobial efficacy of razupenem has been quantified through various in vitro susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill kinetics data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Anaerobic Bacteria.[1]

| Bacterial Species | Number of Strains | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | MIC Range (µg/mL) |
|-------------------------------|-------------------|---------------------------|---------------------------|-------------------|
| Bacteroides fragilis group | 100 | 2 | 16 | 0.12-128 |
| Non-fragilis Bacteroides spp. | 30 | 0.5 | 2 | 0.06-4 |
| Prevotella spp. | 50 | 0.03 | 0.06 | ≤0.015-0.25 |
| Porphyromonas spp. | 20 | 0.015 | 0.03 | ≤0.015-0.06 |
| Fusobacterium spp. | 30 | 0.12 | 0.5 | ≤0.015-1 |
| Anaerobic Gram-positive cocci | 53 | 0.03 | 0.06 | ≤0.015-1 |
| Clostridium difficile | 20 | 1 | 2 | 0.25-4 |
| Other Clostridium spp. | 20 | 0.25 | 1 | 0.03-2 |
| Eggerthella lenta | 10 | 0.25 | 0.5 | 0.12-1 |

Table 2: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Aerobic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|--|--------------|-------------|---------------------|
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Strain 5956 | 0.015 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 19898 | 0.09 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 36895 | 0.38 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 27706 | 1.5 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 33820 | 3.0 | [1] |
| Escherichia coli (Wild- type) | - | 0.03 | [2] |
| Escherichia coli (CTX- M producer) | - | 0.1 | [2] |
| Escherichia coli (SHV- 12 producer) | - | 0.1 | [2] |
| Enterobacter spp. (AmpC producer) | - | 0.4 | [2] |
| Enterobacter spp. | Strain 34425 | 6.0 | [1] |

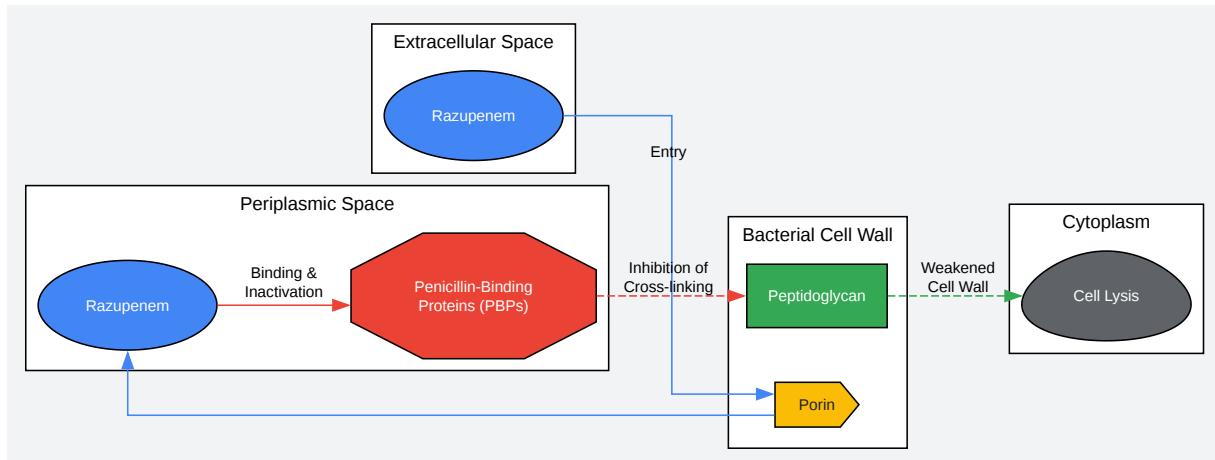
Table 3: Time-Kill Kinetics of Razupenem (SMP-601).[\[2\]](#)

| Organism | Strain | Razupenem Concentration | Log ₁₀ CFU/mL Reduction at 24h | Log ₁₀ CFU/mL Reduction at 48h |
|--------------------------|---------------|-------------------------|---|---|
| MSSA | 5956 | 1g q12h simulation | >3.5 | >4.0 |
| MRSA | 36895 | 1g q12h simulation | >4.0 | >3.0 |
| MRSA | 27706 | 1g q12h simulation | >3.0 | >3.0 |
| MRSA | 19898 | 1g q12h simulation | >2.0 | >3.0 |
| MRSA | 33820 | 1g q12h simulation | >2.0 | >3.0 |
| E. coli (ESBL producers) | 31053 & 35776 | 1g q12h simulation | >4.0 | Sustained reduction |
| Enterobacter spp. | 35054 | 1g q12h simulation | >4.0 | Sustained reduction |

Note on Zone of Inhibition Data: Despite a comprehensive search of publicly available literature, specific quantitative data for the zone of inhibition diameters (in mm) from Kirby-Bauer disk diffusion assays for razupenem (SMP-601) were not found.

Mechanism of Action

Razupenem, as a member of the carbapenem class of β -lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and eventual cell lysis.



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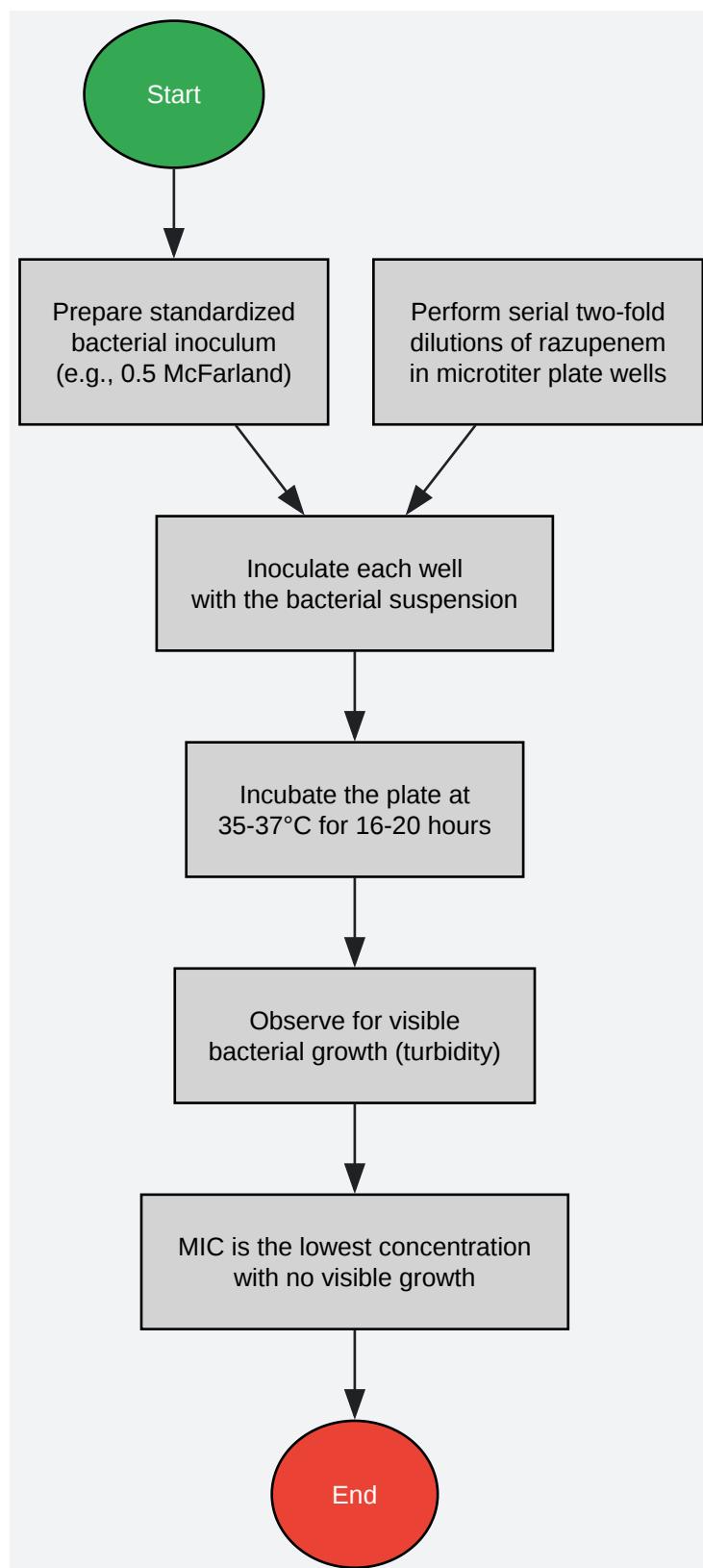
Mechanism of Action of Razupenem (SMP-601)

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antimicrobial properties of razupenem.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

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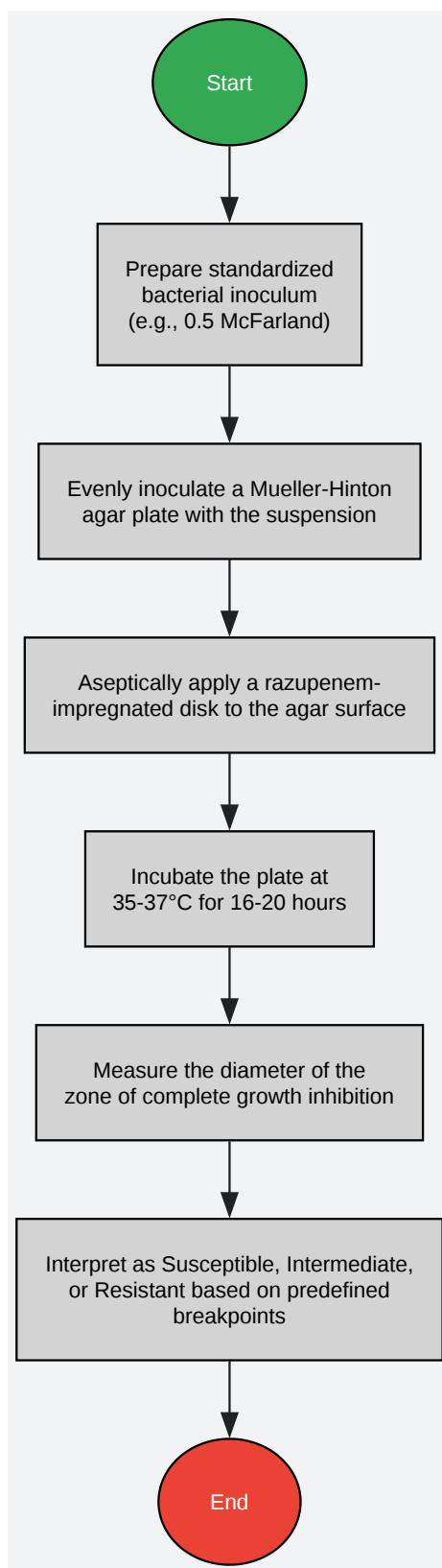
Broth Microdilution Workflow

Protocol:

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- **Drug Dilution:** Serial two-fold dilutions of razupenem are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
- **Inoculation:** Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
- **Incubation:** The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is determined as the lowest concentration of razupenem at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.



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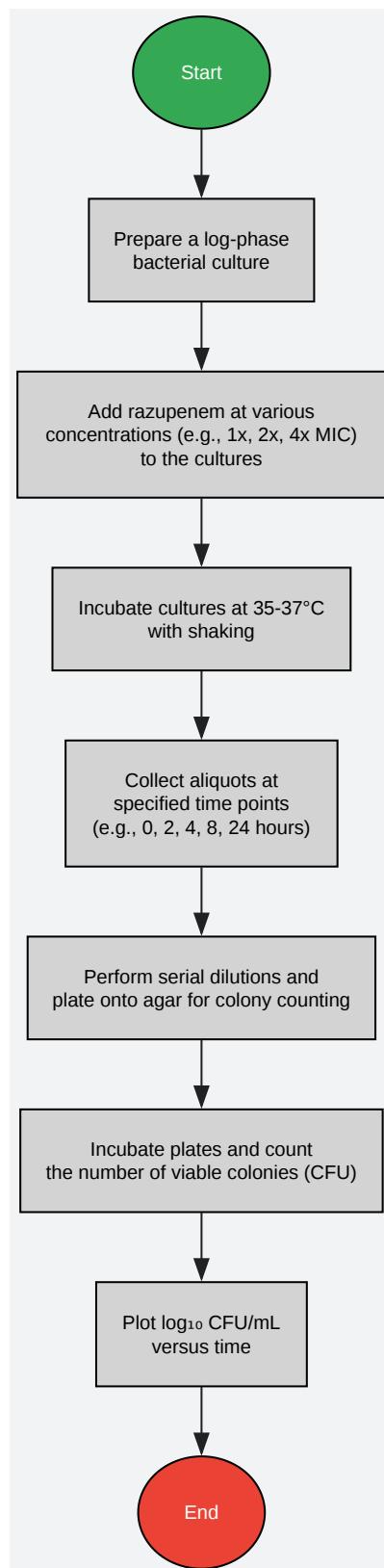
Agar Disk Diffusion Workflow

Protocol:

- **Inoculum Preparation:** A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
- **Plate Inoculation:** A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Disk Application:** A paper disk impregnated with a standardized concentration of razupenem is aseptically placed on the inoculated agar surface.
- **Incubation:** The plate is incubated at 35-37°C for 16-20 hours.
- **Result Interpretation:** The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant by comparing the measurement to established breakpoints.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.

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Time-Kill Assay Workflow

Protocol:

- Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
- Exposure to Razupenem: The bacterial culture is diluted to a standardized starting inoculum (e.g., 5×10^5 to 5×10^6 CFU/mL) in fresh broth containing razupenem at various concentrations (typically multiples of the MIC). A growth control without the antibiotic is also included.
- Incubation and Sampling: The cultures are incubated at 35-37°C, usually with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
- Viable Cell Counting: Each aliquot is serially diluted and plated onto a suitable agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
- Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in the initial inoculum.

This comprehensive guide on the antimicrobial properties of razupenem (SMP-601) serves as a valuable resource for the scientific community, providing a solid foundation for future research and development endeavors in the fight against bacterial infections.

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References

- 1. Pharmacodynamics of Razupenem (PZ601) Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbt.nhs.uk [nbt.nhs.uk]
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